molecular formula C14H11ClFNO B5346850 2-(4-chloro-2-fluorophenyl)-N-phenylacetamide

2-(4-chloro-2-fluorophenyl)-N-phenylacetamide

Cat. No. B5346850
M. Wt: 263.69 g/mol
InChI Key: LSIYTNSKLNJVNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-2-fluorophenyl)-N-phenylacetamide, also known as CF3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex chemical process and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-fluorophenyl)-N-phenylacetamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been shown to induce apoptosis, inhibit angiogenesis, and disrupt cell cycle progression. In neurological disorders, this compound has been shown to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to decrease cell viability, induce apoptosis, and inhibit tumor growth. In neurological disorders, this compound has been shown to improve cognitive function and memory. This compound has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

2-(4-chloro-2-fluorophenyl)-N-phenylacetamide has several advantages for lab experiments. It is a versatile reagent that can be used for the synthesis of various compounds. It has also been shown to exhibit potent antitumor activity and has potential applications in the treatment of various diseases. However, this compound has some limitations. It is a complex compound that requires specific reagents and conditions for synthesis. It is also expensive and may not be readily available in some labs.

Future Directions

There are several future directions related to 2-(4-chloro-2-fluorophenyl)-N-phenylacetamide. In medicinal chemistry, further studies are needed to determine the optimal dosage and administration route for the treatment of various diseases. In material science, this compound can be used as a building block for the synthesis of various materials with unique properties. In organic synthesis, this compound can be used as a versatile reagent for the synthesis of various compounds. Overall, this compound has significant potential for various applications and further research is needed to fully understand its potential.

Synthesis Methods

The synthesis of 2-(4-chloro-2-fluorophenyl)-N-phenylacetamide involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 4-chloro-2-fluoroaniline with acetic anhydride to form N-acetyl-4-chloro-2-fluoroaniline. This intermediate product is then reacted with phenylacetyl chloride in the presence of triethylamine to form this compound. The final product is purified through recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

2-(4-chloro-2-fluorophenyl)-N-phenylacetamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders. In material science, this compound has been used as a building block for the synthesis of various polymers and other materials. In organic synthesis, this compound has been used as a versatile reagent for the synthesis of various compounds.

properties

IUPAC Name

2-(4-chloro-2-fluorophenyl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO/c15-11-7-6-10(13(16)9-11)8-14(18)17-12-4-2-1-3-5-12/h1-7,9H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIYTNSKLNJVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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